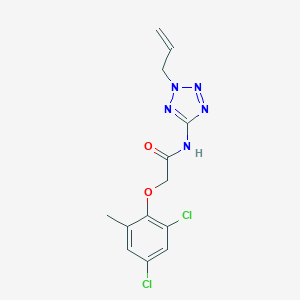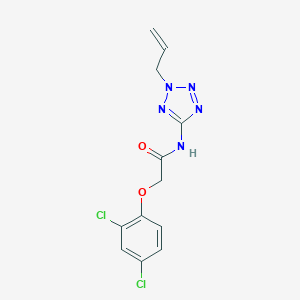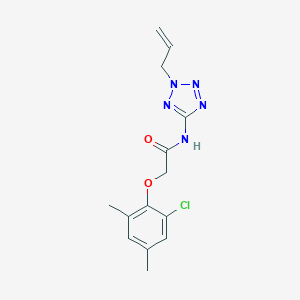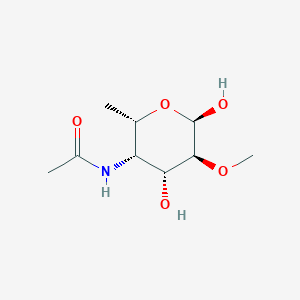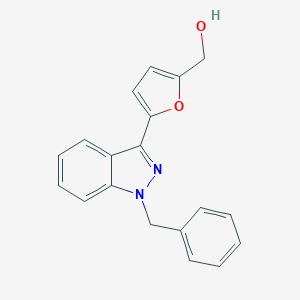
yc-1
Vue d'ensemble
Description
- YC-1 (lificiguat) a été initialement développé comme un inhibiteur du facteur 1α inductible par l'hypoxie (HIF-1α). HIF-1α est un facteur de transcription de type helix-loop-helix de base qui régule l'expression des gènes, y compris le VEGF (facteur de croissance de l'endothélium vasculaire), dans des conditions de faible oxygène dans les cellules tumorales .
- This compound a depuis gagné en popularité pour ses applications plus larges au-delà de l'inhibition de HIF-1α.
Applications De Recherche Scientifique
- YC-1 has shown promise in multiple areas:
Cardiovascular Diseases: Originally studied as an inhibitor of platelet aggregation and thrombosis, this compound has potential cardiovascular applications.
Cancer: This compound effectively inhibits tumor invasion and metastasis, making it a versatile anti-cancer candidate.
Other Diseases: Ongoing research explores this compound’s role in other conditions, such as pulmonary hypertension and neurodegenerative diseases.
Méthodes De Préparation
- Les voies de synthèse pour YC-1 impliquent des réactions chimiques pour assembler sa structure. Malheureusement, les méthodes de synthèse spécifiques et les conditions de réaction ne sont pas facilement disponibles dans la littérature.
- Les méthodes de production industrielle peuvent varier, mais elles impliquent probablement des processus évolutifs pour produire this compound à des fins de recherche et d'utilisation thérapeutique potentielle.
Analyse Des Réactions Chimiques
- YC-1 subit diverses réactions, bien que les informations détaillées sur les réactifs et les conditions spécifiques soient limitées.
- Les types de réactions courants incluent l'oxydation, la réduction et la substitution. Les principaux produits formés au cours de ces réactions restent à être entièrement élucidés.
Applications de la recherche scientifique
- This compound a montré un potentiel dans plusieurs domaines:
Maladies cardiovasculaires: Initialement étudié comme un inhibiteur de l'agrégation plaquettaire et de la thrombose, this compound a des applications cardiovasculaires potentielles.
Cancer: This compound inhibe efficacement l'invasion tumorale et les métastases, ce qui en fait un candidat anticancéreux polyvalent.
Autres maladies: Des recherches en cours explorent le rôle de this compound dans d'autres affections, telles que l'hypertension pulmonaire et les maladies neurodégénératives.
Mécanisme d'action
- This compound agit comme un activateur de la guanylate cyclase soluble (sGC), indépendamment de l'oxyde nitrique (NO). En augmentant les niveaux de monophosphate cyclique de guanosine (cGMP), il module les voies de signalisation cellulaire.
- Les cibles moléculaires exactes et les voies par lesquelles this compound exerce ses effets restent un domaine de recherche actif.
Mécanisme D'action
- YC-1 acts as a soluble guanylyl cyclase (sGC) activator, independent of nitric oxide (NO). By increasing cyclic guanosine monophosphate (cGMP) levels, it modulates cellular signaling pathways.
- The exact molecular targets and pathways through which this compound exerts its effects remain an active area of investigation.
Comparaison Avec Des Composés Similaires
- Le caractère unique de YC-1 réside dans son double rôle d'inhibiteur de HIF-1α et d'activateur de sGC.
- Des composés similaires comprennent d'autres modulateurs de sGC et des inhibiteurs de HIF-1α, mais les propriétés multiformes de this compound le distinguent.
Propriétés
IUPAC Name |
[5-(1-benzylindazol-3-yl)furan-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c22-13-15-10-11-18(23-15)19-16-8-4-5-9-17(16)21(20-19)12-14-6-2-1-3-7-14/h1-11,22H,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQVFCKUDYMWGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)C4=CC=C(O4)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70165635 | |
| Record name | 1-Benzyl-3-(5-hydroxymethylfur-2-yl)indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70165635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170632-47-0 | |
| Record name | Lificiguat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170632-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lificiguat [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170632470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | yc-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=728165 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Benzyl-3-(5-hydroxymethylfur-2-yl)indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70165635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LIFICIGUAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/515CC1WPTE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(12R,13R,16S,18R)-6-Hydroxy-16,18-dimethyl-2,9-dioxo-17-oxapentacyclo[11.4.1.01,10.03,8.012,16]octadeca-3(8),4,6,10-tetraene-18-carbaldehyde](/img/structure/B235150.png)
![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide](/img/structure/B235152.png)

![Tert-butyl [(1S,2S)-1-benzyl-2,3-dihydroxypropyl]carbamate](/img/structure/B235168.png)
![2-(2-methyl-5-nitroimidazol-1-yl)-N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]acetamide](/img/structure/B235169.png)

